(R)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated heterocyclic compound It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different hydrogenated products.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoxaline analogs .
Scientific Research Applications
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways affected by the compound depend on its specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoxalines and methyl-substituted quinoxalines. Examples are 5-Fluoroquinoxaline and 3-Methylquinoxaline.
Uniqueness
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to non-fluorinated or non-methylated analogs .
Properties
Molecular Formula |
C9H9FN2O |
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Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13) |
InChI Key |
DLNRTFMIWCVDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
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